methyl4-(3-formylphenoxy)butanoate
Overview
Description
Methyl 4-(3-formylphenoxy)butanoate is an organic compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is often used as a building block in organic synthesis due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-formylphenoxy)butanoate typically involves the esterification of 4-(3-formylphenoxy)butanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of methyl 4-(3-formylphenoxy)butanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality methyl 4-(3-formylphenoxy)butanoate.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-formylphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products
Scientific Research Applications
Methyl 4-(3-formylphenoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(3-formylphenoxy)butanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Known for its fruity odor and used in perfumes and flavorings.
Methyl formate: Used as a solvent and in the production of formic acid.
Uniqueness
Methyl 4-(3-formylphenoxy)butanoate is unique due to the presence of both a formyl and an ester group, which allows it to participate in a wider range of chemical reactions compared to simpler esters like methyl butanoate and methyl formate .
Biological Activity
Methyl 4-(3-formylphenoxy)butanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmaceutical and material sciences.
Chemical Structure and Synthesis
Methyl 4-(3-formylphenoxy)butanoate features a butanoate group attached to a phenoxy moiety with a formyl group at the meta position. The molecular formula is .
Synthesis Methods:
- The synthesis typically involves the reaction of 3-hydroxyphenol with ethyl 4-bromobutanoate in the presence of a base, followed by formylation using an appropriate reagent. This multi-step process allows for the selective introduction of functional groups that are critical for its biological activity .
Biological Activity
Methyl 4-(3-formylphenoxy)butanoate exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of phenoxyacetic acid have shown promising results in inhibiting bacterial growth .
- Antioxidant Activity: Compounds containing phenolic structures are often evaluated for their antioxidant properties. Methyl 4-(3-formylphenoxy)butanoate may exhibit such activity due to the presence of the formyl group, which can scavenge free radicals .
- Enzyme Inhibition: The aldehyde functionality in methyl 4-(3-formylphenoxy)butanoate allows it to interact with various biomolecules, potentially leading to enzyme inhibition. This characteristic is crucial for developing therapeutic agents targeting specific pathways in disease processes .
Case Studies and Research Findings
- Antibacterial Activity Evaluation:
- Cytotoxicity Studies:
- Mechanistic Insights:
Comparative Analysis
To better understand the biological implications of methyl 4-(3-formylphenoxy)butanoate, a comparison with related compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 4-(4-formylphenoxy)butanoate | Similar backbone with para formyl group | Enhanced reactivity due to para substitution |
Methyl 4-(3-methoxyphenoxy)butanoate | Contains methoxy instead of formyl | Different antibacterial profile |
Methyl 3-(4-formylphenoxy)propanoate | Propanoate instead of butanoate | Variation in solubility and reactivity |
Properties
IUPAC Name |
methyl 4-(3-formylphenoxy)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)6-3-7-16-11-5-2-4-10(8-11)9-13/h2,4-5,8-9H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJONWFMCRFMHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=CC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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